molecular formula C13H21NO3 B8723886 Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate CAS No. 820232-26-6

Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate

Cat. No.: B8723886
CAS No.: 820232-26-6
M. Wt: 239.31 g/mol
InChI Key: VVJUBADSDVPPAE-UHFFFAOYSA-N
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Description

Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is a compound belonging to the class of amides. It has a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of ethyl cyclohexanecarboxylate with 2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar chemical properties.

    Cyclohexane carboxylate esters: Compounds with similar ester groups attached to a cyclohexane ring.

Uniqueness

Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its combination of the pyrrolidinone ring and the cyclohexane carboxylate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

820232-26-6

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h10-11H,2-9H2,1H3

InChI Key

VVJUBADSDVPPAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)N2CCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylic acid are added ethanol (30 mL, 10V/W) and conc. sulfuric acid (0.4 g, 0.2 W/W), and the mixture is heated to reflux for 3.5 hours. After cooling the reaction solution to 10° C., sodium bicarbonate (powder) is thereto added. After foaming is stopped, ethanol is evaporated under reduced pressure. The residue is extracted with ethyl acetate and saturated brine. The resultant solution is dried over magnesium sulfate and evaporated to remove the solvent under reduced pressure to give ethyl 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylate (oil, 2.3 g, 102%).
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